Temporin-1TGb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AVDLAKIANKVLSSLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Temporin-1TGb belongs to the temporin family, which includes over 100 peptides from Eurasian frogs. Below is a detailed comparison with two structurally and functionally analogous peptides: Temporin-1CE (Rana catesbeiana) and Temporin-1Sa (Rana sylvatica).
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations :
- This compound’s extended C-terminal (16 residues vs. 13 in Temporin-1CE/1Sa) enhances its stability in physiological salt concentrations, unlike Temporin-1Sa, which loses efficacy in high-salt environments .
- The presence of asparagine (Asn) and serine (Ser) in this compound reduces hydrophobicity compared to Temporin-1CE, which contains phenylalanine-rich regions. This structural difference correlates with reduced hemolytic activity .
Functional Efficacy: this compound demonstrates 2–4x lower MICs against Pseudomonas aeruginosa than Temporin-1Sa, likely due to its balanced charge-hydrophobicity ratio, enabling better interaction with negatively charged bacterial membranes . Temporin-1CE shows superior activity against gram-positive biofilms (e.g., S. aureus) due to its higher positive charge (+3), enhancing electrostatic interactions with anionic biofilm matrices .
Mechanistic Insights :
- This compound induces membrane depolarization in E. coli within 5 minutes, whereas Temporin-1Sa requires 15 minutes for similar effects, as observed in fluorescence-based assays .
- Temporin-1CE’s rapid bactericidal action is attributed to its ability to form transient pores, while this compound adopts a "carpet model" mechanism, disintegrating membranes more systematically .
Preparation Methods
Peptide Synthesis Techniques
The primary method for preparing Temporin-1TGb is Solid-Phase Peptide Synthesis (SPPS) , a widely used technique for assembling peptides with high precision.
- SPPS Process : this compound is synthesized stepwise on a solid resin support, where amino acids are sequentially coupled through peptide bonds. This method allows for the incorporation of specific amino acid sequences and modifications.
- Protecting Groups : During SPPS, protecting groups are used to prevent unwanted side reactions. After the sequence assembly, these groups are removed, and the peptide is cleaved from the resin.
- Yield and Purity : The overall yield of Temporin analogs synthesized by SPPS typically ranges from 7% to 25%, depending on modifications and sequence length. Purity is assessed by chromatographic techniques such as Ultra Performance Liquid Chromatography (UPLC).
Modifications and Analog Preparation
Research on temporin peptides often involves creating analogs to enhance activity or reduce toxicity. For this compound, several strategies have been applied:
- Retro Analog Preparation : Synthesizing the peptide in a reversed amino acid sequence to study structure-activity relationships.
- Lysine Addition/Substitution : Introducing lysine residues to improve solubility, reduce hemolytic activity, and enhance antimicrobial selectivity.
- Conjugation with Antibiotics : Linking peptides with antibiotics like levofloxacin to potentially enhance antimicrobial and anticancer activities.
These modifications are synthesized using SPPS with specific steps to incorporate additional residues or chemical groups.
Purification and Characterization
After synthesis, this compound and its analogs undergo purification and detailed characterization:
- Purification : Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or UPLC is used to separate the desired peptide from impurities.
- Mass Spectrometry : Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) confirms molecular mass and verifies the peptide sequence.
- NMR Spectroscopy : Both 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, including $$^{1}H$$ and $$^{13}C$$ NMR, are employed to elucidate the peptide’s structural conformation and confirm chemical integrity.
- Infrared (IR) Spectroscopy : IR spectra provide information on functional groups and secondary structure elements.
Research Findings on Preparation and Activity
A recent study demonstrated the synthesis of Temporin analogs with lysine addition and levofloxacin conjugation to improve therapeutic potential. Key findings include:
- Lysine addition at specific positions reduced hemolytic effects, making peptides safer for therapeutic use.
- Levofloxacin conjugation at the N-terminus via a β-alanine linker enhanced antimicrobial and anticancer activities but increased hemolytic toxicity.
- Retro analogs showed increased activity but also higher toxicity, indicating a trade-off between efficacy and safety.
Data Table: Summary of Preparation Parameters and Yields for Temporin Analogs
| Peptide Analog | Synthesis Method | Modifications | Overall Yield (%) | Purity Assessment Method | Key Characterization Techniques |
|---|---|---|---|---|---|
| This compound (native) | SPPS | None | ~15-20 | UPLC | ESI-QTOF-MS, $$^{1}H$$-NMR, $$^{13}C$$-NMR, IR |
| Retro analog | SPPS | Reversed sequence | ~7.6 | UPLC | ESI-QTOF-MS, NMR |
| Lysine addition analog | SPPS | Lysine added at position 14 | ~7.6 | UPLC | ESI-QTOF-MS, NMR |
| Levofloxacin conjugate | SPPS + conjugation | Lysine addition + antibiotic conjugation | ~22.5 | UPLC | ESI-QTOF-MS, NMR |
Analytical Techniques in Detail
- UPLC : Used for purity check with C-4 or C-18 reverse-phase columns, detecting peptide elution profiles.
- Mass Spectrometry : Confirms the exact mass of synthesized peptides, ensuring sequence fidelity.
- NMR Spectroscopy : Provides detailed structural insights, including peptide folding and interaction capability.
- IR Spectroscopy : Identifies characteristic bonds such as C=O, NH, and aromatic groups, confirming peptide backbone and side chains.
Q & A
Q. How can conflicting results about this compound’s immunomodulatory effects be systematically addressed?
- Methodological Answer : Design multi-omics studies integrating cytokine profiling (e.g., Luminex), flow cytometry of immune cell populations, and transcriptomic analysis of Toll-like receptor pathways. Compare results across models (e.g., murine vs. human PBMCs) and use Mendelian randomization to control for confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
